N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide
Overview
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of furan, piperazine, phenyl, and sulfonamide groups
Mechanism of Action
Target of Action
The primary target of this compound is the adenosine receptor A2a . Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses .
Mode of Action
The compound interacts with the adenosine receptor A2a, specifically binding to its active site. Upon binding, it modulates downstream signaling pathways. Activation of A2a receptors leads to increased cyclic AMP (cAMP) levels, which in turn affects intracellular processes. The exact downstream effects depend on the tissue context and the presence of other signaling molecules .
Biochemical Pathways
The affected pathways include the adenylyl cyclase-cAMP-PKA pathway . By activating A2a receptors, the compound enhances cAMP production, which subsequently activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, influencing cellular responses such as vasodilation, neurotransmitter release, and immune cell function .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action include:
- Immunomodulation : A2a receptors are abundant in immune cells; their activation can suppress immune responses, making this compound relevant in inflammatory conditions .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other ligands, can influence the compound’s efficacy and stability. Specific data on these aspects for this compound remain elusive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl derivative through a series of reactions starting from commercially available furan.
Synthesis of the 4-phenylpiperazine intermediate: This involves the preparation of 4-phenylpiperazine through the reaction of piperazine with a phenyl halide.
Coupling of intermediates: The furan-2-yl and 4-phenylpiperazine intermediates are coupled using a suitable linker, such as an ethyl group.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of a sulfonamide group.
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide: Similar structure but with a methylpropanamide group.
Uniqueness
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-29-20-9-11-21(12-10-20)31(27,28)24-18-22(23-8-5-17-30-23)26-15-13-25(14-16-26)19-6-3-2-4-7-19/h2-12,17,22,24H,13-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQIEVMSEUUTTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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